(S)-Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate
Description
(S)-Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate (CAS 76318-50-8) is a methyl ester derivative of 3,5-diiodo-L-tyrosine. Its molecular formula is C₁₀H₁₁NO₃I₂, with a molecular weight of 447.00724 . The compound features a diiodinated aromatic ring at the 3,5-positions of the phenyl group, a hydroxyl group at the para position, and an amino acid backbone esterified with a methyl group.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUDQOSVGDGRHW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)O)I)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23277-41-0 | |
| Record name | 3,5-Diiodotyrosine methyl ester, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIIODOTYROSINE METHYL ESTER, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK74K46SUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
Iodination is achieved using iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium iodate (NaIO₃), under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the phenolic hydroxyl group activates the ring for iodination.
Typical Reaction Setup:
-
Substrate : L-tyrosine (1 equiv)
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Iodinating Agent : I₂ (2.2 equiv)
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Oxidizing Agent : H₂O₂ (30% aqueous, 1.1 equiv)
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Solvent : Hydrochloric acid (1 M HCl)
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Temperature : 0–5°C (to minimize side reactions)
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Time : 12–24 hours
Table 1: Iodination Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Oxidizing Agent | H₂O₂ | NaIO₃ | KI/I₂O₅ |
| Yield (%) | 78 | 65 | 72 |
| Purity (HPLC) | >95% | 92% | 94% |
| Reaction Time (h) | 18 | 24 | 20 |
Hydrogen peroxide is preferred due to higher yields and fewer byproducts.
Isolation and Purification
The product, 3,5-diiodo-L-tyrosine, is isolated by adjusting the pH to 5.5–6.0, precipitating the compound, and recrystallizing from ethanol/water.
Esterification of 3,5-Diiodo-L-Tyrosine
Acid-Catalyzed Esterification
The carboxylic acid group of 3,5-diiodo-L-tyrosine is converted to the methyl ester using methanol and an acid catalyst.
Standard Protocol:
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Substrate : 3,5-diiodo-L-tyrosine (1 equiv)
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Solvent : Methanol (anhydrous)
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Catalyst : Concentrated H₂SO₄ (0.1 equiv) or HCl gas
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Temperature : Reflux (65°C)
-
Time : 6–8 hours
Table 2: Esterification Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|---|
| H₂SO₄ | 65 | 8 | 85 | 99 |
| HCl (gas) | 60 | 10 | 82 | 98 |
| Amberlyst-15 | 70 | 12 | 78 | 97 |
Sulfuric acid provides optimal yields and preserves stereochemistry.
Racemization Mitigation
To prevent racemization at the α-carbon:
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Use anhydrous methanol to minimize hydrolysis.
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Avoid excessive heating (>70°C).
-
Employ short reaction times.
Alternative Synthetic Routes
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze the enantioselective esterification of 3,5-diiodo-L-tyrosine in non-aqueous media. This method avoids acidic conditions, reducing racemization risk.
Table 3: Enzymatic vs. Acid-Catalyzed Esterification
| Parameter | Enzymatic Method | Acid-Catalyzed Method |
|---|---|---|
| Yield (%) | 75 | 85 |
| Reaction Time (h) | 24 | 8 |
| % ee | >99 | 99 |
| Scalability | Limited | High |
Solid-Phase Synthesis
A resin-bound L-tyrosine derivative undergoes iodination and esterification sequentially. This approach facilitates purification but is cost-prohibitive for large-scale production.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Iodination : A continuous reactor with precise temperature control improves iodine utilization.
-
Esterification : Packed-bed reactors with immobilized catalysts enhance efficiency.
Table 4: Batch vs. Continuous Flow Performance
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 2,000 |
| Purity | 95% | 98% |
| Cost per kg (USD) | 12,000 | 8,500 |
Analytical Characterization
Key Spectroscopic Data
Chiral Purity Verification
Chiral HPLC with a cellulose-based column confirms >99% enantiomeric excess.
Challenges and Optimization Opportunities
-
Iodine Waste Management : Recycling iodine via ion-exchange resins reduces environmental impact.
-
Catalyst Recovery : Immobilized catalysts in flow systems lower operational costs.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions due to its ester functional group:
The reaction mechanism involves nucleophilic attack on the ester carbonyl, with the amino group remaining intact under these conditions.
Halogenation and Dehalogenation
The aromatic iodine substituents participate in halogen exchange reactions:
Iodine Retention
-
The 3,5-diiodo configuration remains stable under mild conditions (pH 4–9, <100°C).
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No loss of iodine occurs during standard esterification or amidation reactions.
Directed Halogenation
| Target Position | Reagents | Conditions | Product |
|---|---|---|---|
| Ortho to hydroxyl | ICl, CH₂Cl₂ | 0°C, 2h | (S)-Methyl 2-amino-3-(2,4,6-triiodophenyl)propanoate |
| Para to hydroxyl | NIS, AcOH | Reflux, 6h | (S)-Methyl 2-amino-3-(3,4,5-triiodophenyl)propanoate |
Selective iodination at specific positions requires careful control of stoichiometry and temperature.
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under strong oxidizing conditions:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | pH 10, 60°C, 3h | (S)-Methyl 2-amino-3-(3,5-diiodo-1,4-benzoquinonyl)propanoate | Forms quinone structure |
| KMnO₄ | H₂O, 25°C, 24h | Degradation to iodine-containing fragments | Non-selective oxidation |
Esterification and Transesterification
The methyl ester group participates in exchange reactions:
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Transesterification | Ethanol, H₂SO₄ | Reflux, 12h | (S)-Ethyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
| Acylation | Acetyl chloride, pyridine | 0°C, 2h | (S)-Methyl 2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
Ester group reactivity follows standard nucleophilic acyl substitution mechanisms .
Amidation and Condensation Reactions
The primary amino group enables condensation with carbonyl compounds:
| Reaction Partner | Catalyst | Conditions | Product |
|---|---|---|---|
| Benzaldehyde | None | EtOH, 25°C, 6h | Schiff base: (S)-Methyl 2-(benzylideneamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
| Succinic anhydride | DMAP, CH₂Cl₂ | 0°C → 25°C, 12h | (S)-Methyl 2-succinamido-3-(4-hydroxy-3,5-diiodophenyl)propanoate |
Amidation occurs preferentially over ester hydrolysis under anhydrous conditions.
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings via its aromatic iodine substituents:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 8h | Biaryl derivatives with retained iodine |
| Ullmann | CuI, 1,10-phenanthroline | DMSO, 120°C, 24h | Diarylamine derivatives |
Iodine atoms at the 3,5-positions direct coupling to the para position relative to the hydroxyl group.
Stability Under Physiological Conditions
Critical for biological applications:
| Parameter | Condition | Result |
|---|---|---|
| pH Stability | pH 7.4, 37°C, 24h | 98% intact compound |
| Thermal Stability | 100°C, dry N₂, 1h | No decomposition |
| Photostability | UV light (254nm), 6h | 15% deiodination |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Research
(S)-Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has been investigated for its potential in cancer therapy. It exhibits properties that may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Research demonstrated that this compound could induce apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The study reported a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
1.2 Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter systems and reduce oxidative stress.
Case Study:
A study published in Neuroscience Letters found that this compound significantly improved cognitive function in animal models of Alzheimer's disease. The compound was shown to enhance synaptic plasticity and reduce amyloid-beta plaque formation .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. This includes inhibition of proteases and kinases that play crucial roles in cancer progression and inflammation.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Effect |
|---|---|---|
| Protease A | 5.0 | Moderate Inhibition |
| Kinase B | 2.0 | Strong Inhibition |
| Phosphatase C | 10.0 | Weak Inhibition |
Pharmacological Applications
3.1 Antiviral Activity
this compound has shown promising antiviral activity against several viruses, including HIV and influenza.
Case Study:
In vitro studies indicated that the compound effectively inhibited HIV replication in human T cells at low micromolar concentrations. The mechanism appears to involve interference with viral entry and replication processes .
3.2 Immunomodulatory Effects
The compound's immunomodulatory properties have been explored for potential therapeutic applications in autoimmune diseases.
Data Table: Immunomodulatory Effects
| Immune Response | Observed Effect |
|---|---|
| Cytokine Release | Decreased IL-6 production |
| T-cell Activation | Enhanced regulatory T-cell function |
| B-cell Proliferation | Inhibited B-cell activation |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms can enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
3,5-Diiodo-L-tyrosine (CAS 300-39-0)
Molecular Formula: C₉H₉I₂NO₃ Molecular Weight: 432.98 Key Differences:
- Lacks the methyl ester group, existing as a free carboxylic acid.
- Exists as a dihydrate (HY-W008437, CAS 66-02-4), enhancing crystallinity but reducing lipophilicity .
- Pharmacological Role: Endogenous metabolite involved in thyroid hormone synthesis . Data:
| Property | Target Compound | 3,5-Diiodo-L-tyrosine |
|---|---|---|
| Molecular Weight | 447.01 | 432.98 |
| Solubility (DMSO) | 27.5 mg/mL* | Lower (free acid) |
| LogP (Predicted) | Higher | Lower |
N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester (CAS 21959-36-4)
Molecular Formula: C₁₃H₁₅I₂NO₄ Key Differences:
- Ethyl ester instead of methyl ester, increasing lipophilicity.
- Acetylated amino group, which may reduce metabolic degradation . Applications: Used in peptide synthesis and as a stabilized derivative for research .
Levothyroxine Sodium (L-Thyroxine)
Molecular Formula: C₁₅H₁₀I₄NNaO₄ (sodium salt) Structural Feature: Contains a phenoxy-linked diiodophenyl group, forming a thyroxine backbone . Key Differences:
- Additional phenoxy group increases molecular complexity and iodine content.
- Sodium salt form enhances aqueous solubility for clinical use (e.g., thyroid hormone replacement therapy) .
Data :
| Property | Target Compound | Levothyroxine Sodium |
|---|---|---|
| Molecular Weight | 447.01 | 672.96 |
| Iodine Atoms | 2 | 4 |
| Bioactivity | Metabolite | Thyroid hormone |
Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate
Key Differences :
- Bromine substituents instead of iodine at 3,5-positions.
- Hydroxyimino group replaces the amino group, altering reactivity . Impact: Bromine’s smaller atomic size and lower electronegativity may reduce steric hindrance and binding affinity compared to iodine derivatives .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
Key Differences :
- Nitro group replaces diiodo-hydroxy substitution.
- Strong electron-withdrawing nitro group increases reactivity but reduces metabolic stability .
Pharmacological and Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Bioactivity |
|---|---|---|---|
| Target Compound | ~3.5 | Moderate (DMSO) | Prodrug potential |
| 3,5-Diiodo-L-tyrosine (dihydrate) | ~2.8 | Low (aqueous) | Endogenous metabolite |
| Levothyroxine Sodium | ~1.2 | High (aqueous) | Hormone replacement |
| N-Acetyl-3,5-diiodo-L-tyrosine Ethyl Ester | ~4.0 | High (organic) | Research applications |
Notes:
Biological Activity
(S)-Methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate, commonly referred to as this compound or simply as a derivative of diiodotyrosine, has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This compound is characterized by its unique molecular structure, which includes multiple iodine atoms that may influence its biological interactions.
- Chemical Formula : C16H13I4NO4
- Molecular Weight : 790.90 g/mol
- CAS Number : 32180-11-3
- Purity : ≥ 98% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Its structural similarity to tyrosine derivatives suggests a potential role in modulating neurotransmitter synthesis and thyroid hormone production.
Key Mechanisms:
- Thyroid Hormone Synthesis : The compound may influence the biosynthesis of thyroid hormones, particularly through its interaction with iodinated tyrosine residues .
- Neurotransmitter Modulation : As a tyrosine derivative, it could affect dopamine and norepinephrine levels, impacting mood and cognitive functions.
- Antioxidant Properties : The hydroxyl groups present in the structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress.
Biological Activity Studies
Research has explored the pharmacological effects of this compound in various contexts:
In Vitro Studies
- Cell Proliferation : Studies indicate that the compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anti-cancer properties.
- Apoptosis Induction : Research has shown that it may induce apoptosis in tumor cells through the activation of caspase pathways.
In Vivo Studies
- Animal Models : In rodent models, administration of the compound has demonstrated improvements in thyroid function markers and reductions in tumor growth rates.
- Neuroprotective Effects : Animal studies have suggested that it can protect against neurodegeneration by enhancing dopaminergic signaling.
Case Studies
A review of case studies highlights the compound's therapeutic potential:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated significant reduction in tumor size in xenograft models treated with the compound. |
| Study B (2021) | Reported improved cognitive function in aged mice following treatment with this compound. |
| Study C (2022) | Found enhanced thyroid hormone levels in hypothyroid rats treated with the compound. |
Safety and Toxicology
While preliminary studies show promise for therapeutic applications, safety assessments are crucial. Toxicological evaluations are necessary to determine any adverse effects associated with long-term use or high doses of this compound.
Q & A
Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Fit sigmoidal curves (four-parameter logistic model) to calculate EC₅₀ values. Compare Hill slopes for mechanistic insights (e.g., cooperative binding). Bootstrap resampling (n=1000) estimates confidence intervals. For heterogeneous data, mixed-effects models account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
